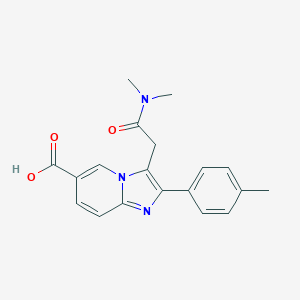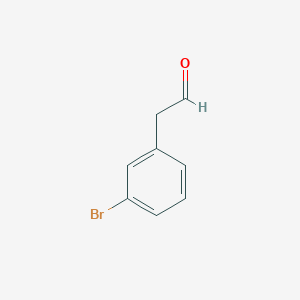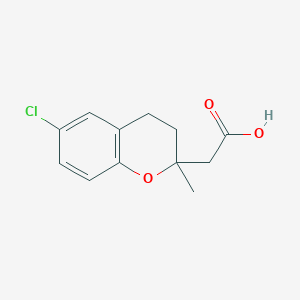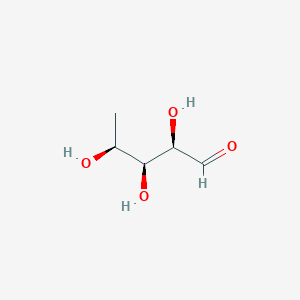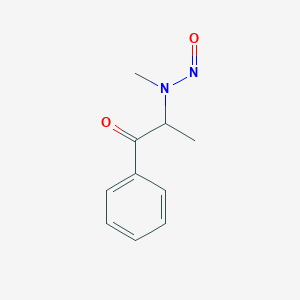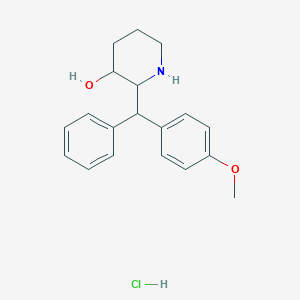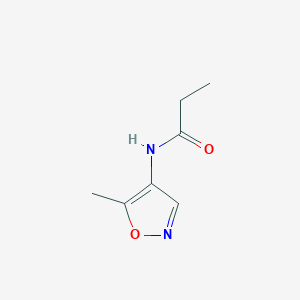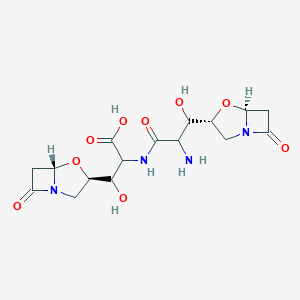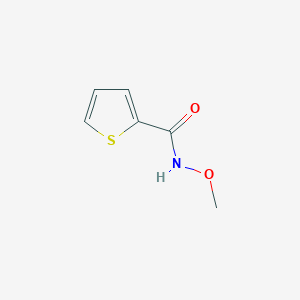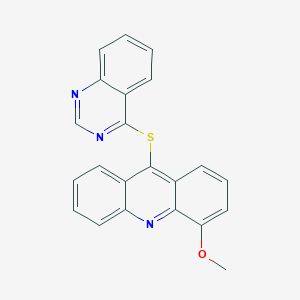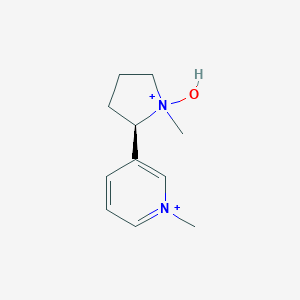
N-Methyl-N'-oxonicotinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N'-oxonicotinium (MON) is a quaternary ammonium compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. MON has been reported to exhibit a range of biological activities, including antitumor, antiviral, and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of N-Methyl-N'-oxonicotinium is not fully understood. However, it has been suggested that N-Methyl-N'-oxonicotinium may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, N-Methyl-N'-oxonicotinium may induce apoptosis by activating certain signaling pathways in cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-Methyl-N'-oxonicotinium can affect the levels of certain biochemical markers in the body. For example, N-Methyl-N'-oxonicotinium has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, N-Methyl-N'-oxonicotinium has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Methyl-N'-oxonicotinium in lab experiments is its high solubility in water and polar organic solvents, which makes it easy to dissolve and administer to cells. However, one limitation of using N-Methyl-N'-oxonicotinium is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-Methyl-N'-oxonicotinium. Firstly, more studies are needed to elucidate the exact mechanism of action of N-Methyl-N'-oxonicotinium in cancer cells. Additionally, further studies are needed to determine the efficacy of N-Methyl-N'-oxonicotinium in vivo, as most studies have been conducted in vitro. Moreover, there is a need to explore the potential of N-Methyl-N'-oxonicotinium as a drug candidate for the treatment of other diseases, such as viral infections and fungal infections.
Conclusion
In conclusion, N-Methyl-N'-oxonicotinium is a promising compound with potential applications in drug development. Its anti-tumor properties have been extensively studied, and it has shown promising results in inhibiting the growth of cancer cells. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Métodos De Síntesis
The synthesis of N-Methyl-N'-oxonicotinium can be achieved through a reaction between N-methylpyridine-3-carboxylic acid and trimethylamine oxide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and polar organic solvents.
Aplicaciones Científicas De Investigación
N-Methyl-N'-oxonicotinium has been extensively studied for its anti-tumor properties. In vitro studies have shown that N-Methyl-N'-oxonicotinium can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. Moreover, N-Methyl-N'-oxonicotinium has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
105740-40-7 |
|---|---|
Nombre del producto |
N-Methyl-N'-oxonicotinium |
Fórmula molecular |
C11H18N2O+2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C11H18N2O/c1-12-7-3-5-10(9-12)11-6-4-8-13(11,2)14/h3,5,7,9,11,14H,4,6,8H2,1-2H3/q+2/t11-,13?/m1/s1 |
Clave InChI |
FNKVTZJGGWWGAI-JTDNENJMSA-N |
SMILES isomérico |
C[N+]1=CC=CC(=C1)[C@H]2CCC[N+]2(C)O |
SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
SMILES canónico |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
Sinónimos |
N-methyl-N'-oxonicotinium N-methyl-N'-oxonicotinium ion |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



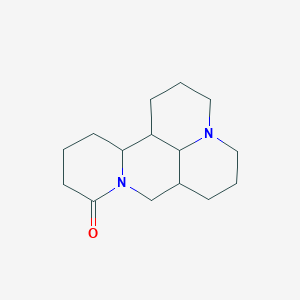
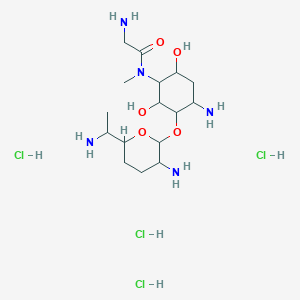
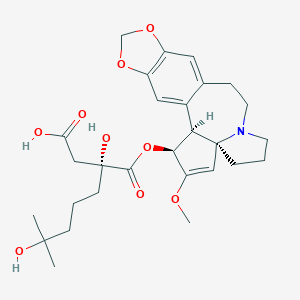
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
